3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

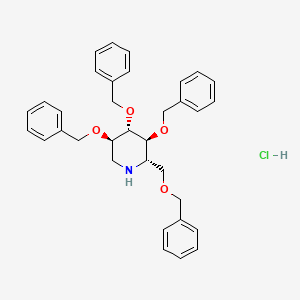

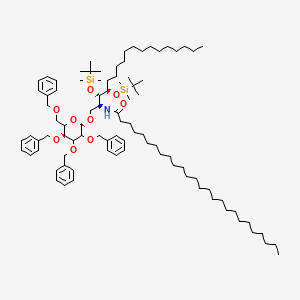

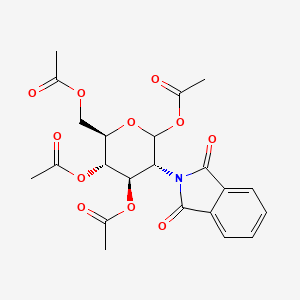

3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 (3’,5’-Bis-TBDMS-d3) is a modified nucleoside analog that has been extensively used in the scientific research of DNA and RNA. It is a modified thymidine derivative with a tert-butyldimethylsilyl (TBDMS) group attached to the 3’ and 5’ positions of the sugar moiety. This analog has been used in a variety of applications, including the synthesis of oligonucleotides, the study of DNA and RNA structure and function, and the study of enzymatic mechanisms.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 can be achieved through a multi-step process starting from commercially available starting materials.

Starting Materials

Thymidine-d3, tert-butyldimethylsilyl chloride, Triethylamine, Methanol, Dichloromethane, Diisopropylethylamine, Acetic anhydride, Sodium bicarbonate

Reaction

The first step involves the protection of the 5'-hydroxyl group of thymidine-d3 using tert-butyldimethylsilyl chloride and triethylamine in methanol to form 5'-O-(tert-butyldimethylsilyl)thymidine-d3., The second step involves the protection of the 3'-hydroxyl group of 5'-O-(tert-butyldimethylsilyl)thymidine-d3 using tert-butyldimethylsilyl chloride and diisopropylethylamine in dichloromethane to form 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3., The third step involves the removal of the tert-butyldimethylsilyl protecting groups using acetic anhydride and sodium bicarbonate in methanol to obtain 3',5'-Bis-O-(hydroxymethyl)thymidine-d3.

Applications De Recherche Scientifique

3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 is widely used in the scientific research of DNA and RNA. It has been used to study the structure and function of DNA and RNA, as well as the mechanisms of enzymatic reactions. It has also been used in the synthesis of oligonucleotides, which are used in a variety of applications, including gene cloning, gene expression, and gene regulation. Additionally, 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 has been used to study the effects of single-stranded nucleic acids on protein-DNA interactions and to study the effects of DNA modifications on gene expression.

Mécanisme D'action

3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 functions as a modified nucleoside analog. It is a thymidine derivative with a 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 group attached to the 3’ and 5’ positions of the sugar moiety. This modification prevents the nucleoside from being cleaved by nucleases, thus allowing it to remain in the DNA or RNA strand and act as a substrate for enzymatic reactions.

Effets Biochimiques Et Physiologiques

3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 has been shown to be non-toxic and non-immunogenic in animal studies. It is also highly resistant to nucleases, thus allowing it to remain in the DNA or RNA strand and act as a substrate for enzymatic reactions. Additionally, 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 has been shown to be stable in the presence of a variety of chemicals, including acids, bases, and organic solvents.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 is its ability to remain in the DNA or RNA strand and act as a substrate for enzymatic reactions. This makes it an ideal substrate for a variety of laboratory experiments, including the study of DNA and RNA structure and function, the study of enzymatic mechanisms, and the synthesis of oligonucleotides. Additionally, 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 is non-toxic and non-immunogenic, making it safe to use in laboratory experiments.

The main limitation of 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 is its relatively low solubility in aqueous solutions. This can make it difficult to work with in some laboratory experiments. Additionally, 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 is not as stable as other modified nucleoside analogs, making it more susceptible to degradation in some laboratory conditions.

Orientations Futures

The use of 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 in scientific research is expected to continue to grow in the future. Possible future directions include the development of new methods for the synthesis of 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3, the development of new applications for 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3, and the development of new methods for the detection of 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d

Propriétés

Numéro CAS |

1280736-10-8 |

|---|---|

Nom du produit |

3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 |

Formule moléculaire |

C₂₂H₃₉D₃N₂O₅Si₂ |

Poids moléculaire |

473.77 |

Synonymes |

3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-d3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)

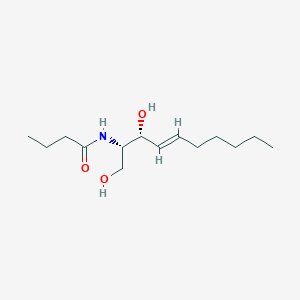

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)